Cas no 736879-79-1 (6-(3,5-Dimethylmorpholino)pyridazin-3-amine)
6-(3,5-Dimethylmorpholino)pyridazin-3-amine Chemical and Physical Properties
Names and Identifiers
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- 6-(3,5-Dimethylmorpholino)pyridazin-3-amine
- 6-(3,5-dimethyl-4-morpholinyl)-3-Pyridazinamine
- 736879-79-1
- SCHEMBL11637742
- DA-36874
- 6-(3,5-dimethylmorpholin-4-yl)pyridazin-3-amine
- CS2928
- AKOS024463385
-
- MDL: MFCD26127730
- Inchi: 1S/C10H16N4O/c1-7-5-15-6-8(2)14(7)10-4-3-9(11)12-13-10/h3-4,7-8H,5-6H2,1-2H3,(H2,11,12)
- InChI Key: WEAHQRXDCQFPNU-UHFFFAOYSA-N
- SMILES: O1CC(C)N(C2=CC=C(N)N=N2)C(C)C1
Computed Properties
- Exact Mass: 208.13241115g/mol
- Monoisotopic Mass: 208.13241115g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 15
- Rotatable Bond Count: 1
- Complexity: 204
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 2
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.4
- Topological Polar Surface Area: 64.3Ų
6-(3,5-Dimethylmorpholino)pyridazin-3-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029182550-100mg |
6-(3,5-Dimethylmorpholino)pyridazin-3-amine |
736879-79-1 | 95% | 100mg |
$337.05 | 2023-09-01 | |
| Alichem | A029182550-250mg |
6-(3,5-Dimethylmorpholino)pyridazin-3-amine |
736879-79-1 | 95% | 250mg |
$509.04 | 2023-09-01 | |
| Alichem | A029182550-1g |
6-(3,5-Dimethylmorpholino)pyridazin-3-amine |
736879-79-1 | 95% | 1g |
$1072.72 | 2023-09-01 | |
| Matrix Scientific | 118361-1g |
6-(3,5-Dimethylmorpholino)pyridazin-3-amine |
736879-79-1 | 1g |
$1846.00 | 2023-09-08 | ||
| Chemenu | CM163079-1g |
6-(3,5-Dimethylmorpholino)pyridazin-3-amine |
736879-79-1 | 95% | 1g |
$1178 | 2021-08-05 | |
| Chemenu | CM163079-1g |
6-(3,5-Dimethylmorpholino)pyridazin-3-amine |
736879-79-1 | 95% | 1g |
$*** | 2023-05-29 | |
| Crysdot LLC | CD11064875-100mg |
6-(3,5-Dimethylmorpholino)pyridazin-3-amine |
736879-79-1 | 95+% | 100mg |
$315 | 2024-07-18 | |
| Crysdot LLC | CD11064875-250mg |
6-(3,5-Dimethylmorpholino)pyridazin-3-amine |
736879-79-1 | 95+% | 250mg |
$504 | 2024-07-18 | |
| Crysdot LLC | CD11064875-1g |
6-(3,5-Dimethylmorpholino)pyridazin-3-amine |
736879-79-1 | 95+% | 1g |
$1260 | 2024-07-18 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1741694-1g |
6-(3,5-Dimethylmorpholino)pyridazin-3-amine |
736879-79-1 | 98% | 1g |
¥9027.00 | 2024-07-28 |
6-(3,5-Dimethylmorpholino)pyridazin-3-amine Suppliers
6-(3,5-Dimethylmorpholino)pyridazin-3-amine Related Literature
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Ruili Liu,Mengping Gao,Jing Zhang,Zhilian Li,Jinyang Chen,Ping Liu,Dongqing Wu RSC Adv., 2015,5, 24205-24209
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Bo Cao,Yin Wei Chem. Commun., 2018,54, 2870-2873
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Andre Prates Pereira,Tao Dong,Eric P. Knoshaug,Nick Nagle,Ryan Spiller,Bonnie Panczak,Christopher J. Chuck,Philip T. Pienkos Sustainable Energy Fuels, 2020,4, 3400-3408
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Patricia A. A. M. Vaz,João Rocha,Artur M. S. Silva New J. Chem., 2016,40, 8198-8201
Additional information on 6-(3,5-Dimethylmorpholino)pyridazin-3-amine
Introduction to 6-(3,5-Dimethylmorpholino)pyridazin-3-amine (CAS No. 736879-79-1) and Its Emerging Applications in Chemical Biology and Medicinal Chemistry
The compound 6-(3,5-Dimethylmorpholino)pyridazin-3-amine, identified by the CAS number 736879-79-1, represents a fascinating scaffold that has garnered significant attention in the fields of chemical biology and medicinal chemistry. This heterocyclic amine derivative combines the structural versatility of morpholine and pyridazine moieties, presenting unique pharmacophoric features that make it a promising candidate for drug discovery and therapeutic intervention. The 3,5-Dimethylmorpholino substituent introduces steric and electronic properties that can modulate binding interactions with biological targets, while the pyridazine ring provides a rigid core for further functionalization. Such structural attributes have positioned this compound as a key intermediate in the development of novel bioactive molecules.
In recent years, the exploration of nitrogen-containing heterocycles has been a cornerstone in medicinal chemistry due to their prevalence in biologically active compounds. The 6-(3,5-Dimethylmorpholino)pyridazin-3-amine scaffold exemplifies this trend, with its ability to engage in multiple hydrogen bonding interactions and hydrophobic interactions, enhancing its potential as a drug-like molecule. The dimethylmorpholine group, in particular, has been recognized for its role in improving metabolic stability and solubility profiles of small molecules, making it an attractive feature for oral administration.
One of the most compelling aspects of 6-(3,5-Dimethylmorpholino)pyridazin-3-amine is its utility as a building block for the synthesis of more complex pharmacophores. Researchers have leveraged this scaffold to develop inhibitors targeting various enzymatic and receptor-mediated pathways. For instance, studies have demonstrated its potential in modulating kinases and phosphodiesterases, which are critical enzymes involved in signal transduction pathways implicated in cancer and inflammatory diseases. The pyridazine ring, a well-documented pharmacophore in medicinal chemistry, contributes to the compound's ability to interact with aromatic residues in protein binding pockets, thereby enhancing binding affinity.
The 3-amino group at the pyridazine core further extends the synthetic possibilities of this compound, allowing for derivatization into sulfonamides, carboxamides, or other functional groups that can fine-tune biological activity. Recent advances in computational chemistry have accelerated the design of derivatives by predicting binding modes and optimizing pharmacokinetic properties. These computational approaches have been instrumental in identifying lead compounds derived from 6-(3,5-Dimethylmorpholino)pyridazin-3-amine, which exhibit improved selectivity and reduced off-target effects.
Moreover, the growing interest in structure-based drug design has highlighted the importance of understanding the three-dimensional structure of biological targets. X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy have been employed to elucidate how 6-(3,5-Dimethylmorpholino)pyridazin-3-amine interacts with proteins such as kinases or G protein-coupled receptors (GPCRs). These structural insights have guided medicinal chemists in optimizing potency and selectivity by making strategic modifications to the scaffold. For example, subtle changes to the dimethylmorpholine moiety have been shown to enhance binding affinity while minimizing toxicity.
The compound's potential extends beyond oncology; it has also been explored for its antimicrobial properties. Emerging research suggests that derivatives of 6-(3,5-Dimethylmorpholino)pyridazin-3-amine can disrupt bacterial cell wall synthesis or interfere with essential metabolic pathways. This finding is particularly relevant in light of rising antibiotic resistance rates, where novel antimicrobial agents are urgently needed. The morpholine ring's ability to mimic natural substrates or inhibitors has been exploited to design molecules that selectively target bacterial enzymes over their human counterparts.
In addition to its therapeutic applications, 6-(3,5-Dimethylmorpholino)pyridazin-3-amine has found utility as a research tool in chemical biology. Its well-defined structure allows researchers to probe enzyme mechanisms and develop probes for biochemical assays. For instance, fluorescently labeled derivatives have been used to study protein-protein interactions or track molecular dynamics in live cells. Such applications underscore the compound's versatility beyond drug development.
The synthesis of 6-(3,5-Dimethylmorpholino)pyridazin-3-amine itself presents an interesting challenge due to its complex architecture. Traditional synthetic routes often involve multi-step sequences involving cyclization reactions followed by functional group transformations. However, recent advances in catalytic methods have enabled more efficient syntheses with fewer byproducts. Transition-metal-catalyzed cross-coupling reactions have particularly been advantageous in constructing the morpholine-pyridazine core without excessive purification steps.
As interest in green chemistry grows, efforts are being made to develop sustainable synthetic methodologies for compounds like 6-(3,5-Dimethylmorpholino)pyridazin-3-amine. Solvent-free reactions or those employing biodegradable solvents are being explored to minimize environmental impact while maintaining high yields and purity standards. These approaches align with broader industry trends toward reducing waste and energy consumption without compromising synthetic efficiency.
The future prospects for 6-(3,5-Dimethylmorpholino)pyridazin-3-amine are promising given its structural versatility and biological relevance. Continued exploration into its derivatives is expected to yield novel therapeutics targeting unmet medical needs across multiple disease areas including neurodegenerative disorders such as Alzheimer's disease or autoimmune conditions like rheumatoid arthritis where modulation of kinase activity may provide therapeutic benefits.
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